

Spectroscopic Analysis of 2-Chloroacrylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloroacrylic acid

Cat. No.: B1205836

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **2-Chloroacrylic acid** ($C_3H_3ClO_2$), a halogenated carboxylic acid.^{[1][2]} The information presented is intended for researchers, scientists, and professionals in drug development and organic synthesis.^{[2][3]} This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Molecular Structure and Properties

2-Chloroacrylic acid, also known as α -chloroacrylic acid, is a derivative of acrylic acid where the hydrogen at the second carbon position is substituted by a chlorine atom.^{[1][2]}

- IUPAC Name: 2-chloroprop-2-enoic acid^[1]
- CAS Number: 598-79-8^{[2][4]}
- Molecular Formula: $C_3H_3ClO_2$ ^{[1][2][4]}
- Molecular Weight: 106.51 g/mol ^{[1][4]}

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Chloroacrylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (ppm)	Multiplicity	Assignment
~12.0	Singlet (broad)	Carboxylic Acid Proton (-COOH)
~6.5	Singlet	Vinylic Proton (C=CH ₂)
~6.0	Singlet	Vinylic Proton (C=CH ₂)

Data is based on typical values for similar structures and requires experimental confirmation.

¹³C NMR Data

Chemical Shift (ppm)	Assignment
~168	Carbonyl Carbon (-COOH)
~135	Vinylic Carbon (-C(Cl)=)
~130	Vinylic Carbon (=CH ₂)

Predicted values based on analogous compounds.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic Acid)
~1700	Strong	C=O stretch (Carboxylic Acid)
~1630	Medium	C=C stretch (Alkene)
~930	Medium, Broad	O-H bend (Carboxylic Acid)
~850	Medium	C-Cl stretch

Characteristic peaks are compiled from typical IR spectra of carboxylic acids and halogenated alkenes.

Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
106/108	High	Molecular Ion $[M]^+$ (with $^{35}\text{Cl}/^{37}\text{Cl}$ isotopes)
71	Moderate	$[\text{M} - \text{Cl}]^+$ or $[\text{M} - \text{COOH}]^+$
45	High	$[\text{COOH}]^+$

Fragmentation patterns are predicted based on the structure and common fragmentation pathways.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Ascend Aeon 600 MHz NMR spectrometer or a similar high-field NMR instrument would be utilized.[\[5\]](#)

Sample Preparation: A solution of **2-Chloroacrylic acid** (approximately 5-10 mg) is prepared by dissolving the sample in a deuterated solvent (e.g., 0.5 mL of CDCl_3 or D_2O).

^1H NMR Acquisition:

- The prepared sample is placed in a 5 mm NMR tube.
- The spectrometer is tuned and shimmed to optimize the magnetic field homogeneity.
- A standard one-pulse ^1H NMR experiment is performed.
- Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
- The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

^{13}C NMR Acquisition:

- Using the same sample, a ^{13}C NMR spectrum is acquired.
- A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
- A longer acquisition time and a greater number of scans are typically required for ^{13}C NMR due to the lower natural abundance of the ^{13}C isotope.
- Data processing is similar to that for ^1H NMR.

Infrared (IR) Spectroscopy

Instrumentation: A JASCO FT-IR-410 spectrometer or an equivalent Fourier-transform infrared spectrometer is used.^[5]

Attenuated Total Reflectance (ATR) Method:

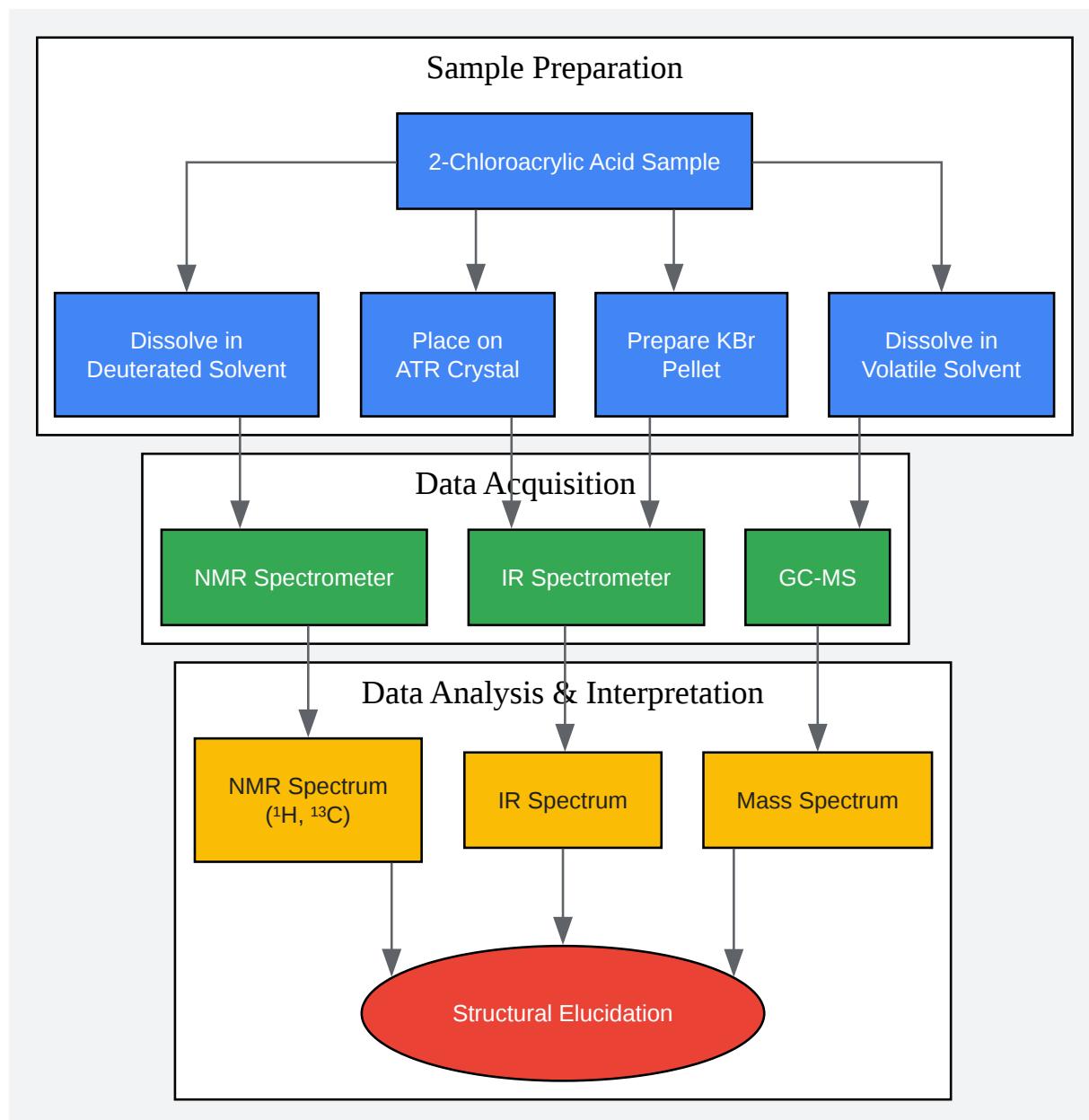
- A small amount of the solid **2-Chloroacrylic acid** is placed directly onto the ATR crystal (e.g., diamond or germanium).
- Pressure is applied to ensure good contact between the sample and the crystal.
- The IR spectrum is recorded over a range of 4000-400 cm^{-1} .
- An appropriate number of scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.
- A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

KBr Pellet Method:

- Approximately 1-2 mg of **2-Chloroacrylic acid** is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder.
- The mixture is pressed into a thin, transparent pellet using a hydraulic press.
- The KBr pellet is placed in the sample holder of the spectrometer.

- The IR spectrum is recorded as described for the ATR method. A background spectrum is taken with an empty sample holder.

Mass Spectrometry (MS)


Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is used.

Electron Ionization (EI) Method:

- A dilute solution of **2-Chloroacrylic acid** in a volatile solvent (e.g., methanol or dichloromethane) is prepared.
- The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities.
- The separated compound enters the ion source of the mass spectrometer.
- In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- A detector measures the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like **2-Chloroacrylic acid**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-2-propenoic acid | C3H3ClO2 | CID 11735 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloroacrylic acid | 598-79-8 [chemicalbook.com]
- 3. 2-Chloroacrylic acid, 96%, stab. with ca 0.3% BHT 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 2-Chloroacrylic acid | SIELC Technologies [sielc.com]
- 5. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Chloroacrylic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1205836#spectroscopic-data-for-2-chloroacrylic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com